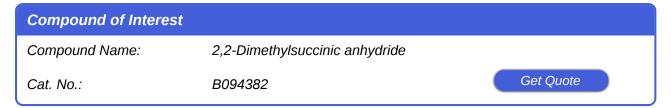


Spectroscopic and Synthetic Profile of 2,2-Dimethylsuccinic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **2,2-dimethylsuccinic anhydride** (IUPAC name: 3,3-dimethyloxolane-2,5-dione), a valuable building block in organic synthesis. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2,2-dimethylsuccinic anhydride**, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **2,2-dimethylsuccinic anhydride** are presented below.

Table 1: ¹H NMR Spectroscopic Data of **2,2-Dimethylsuccinic Anhydride**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.85	Singlet	2H	CH ₂
1.35	Singlet	6H	2 x CH₃

Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data of 2,2-Dimethylsuccinic Anhydride

Chemical Shift (δ) ppm	Assignment
175.0	C=O (Anhydride)
45.0	C(CH ₃) ₂
38.0	CH ₂
24.0	CH₃

Solvent: CDCl3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2,2-dimethylsuccinic anhydride** are indicative of its cyclic anhydride structure.

Table 3: FT-IR Spectroscopic Data of 2,2-Dimethylsuccinic Anhydride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850	Strong	C=O stretch (anhydride, symmetric)
~1780	Strong	C=O stretch (anhydride, asymmetric)
~1230	Strong	C-O-C stretch (anhydride)



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a detailed, publicly available mass spectrum with fragmentation analysis for **2,2-dimethylsuccinic anhydride** is not readily accessible, a GC-MS entry exists in the PubChem database.[1] The expected molecular ion peak $[M]^+$ would be observed at m/z = 128, corresponding to its molecular weight.

Table 4: Mass Spectrometry Data of 2,2-Dimethylsuccinic Anhydride

m/z	Interpretation
128	Molecular Ion [M]+

The fragmentation of cyclic anhydrides under electron ionization (EI) typically involves the loss of CO_2 (44 Da) and CO (28 Da). For **2,2-dimethylsuccinic anhydride**, key fragmentation pathways would likely involve the initial loss of CO_2 to form a fragment at m/z = 84, followed by the loss of CO to yield a fragment at m/z = 56.

Experimental Protocols

Detailed methodologies for the synthesis of **2,2-dimethylsuccinic anhydride** and the acquisition of the spectroscopic data are provided below.

Synthesis of 2,2-Dimethylsuccinic Anhydride

2,2-Dimethylsuccinic anhydride can be synthesized from 2,2-dimethylsuccinic acid via dehydration using acetic anhydride.

Materials:

- 2,2-Dimethylsuccinic acid
- Acetic anhydride
- Round-bottom flask
- Reflux condenser



- Heating mantle
- Vacuum distillation apparatus

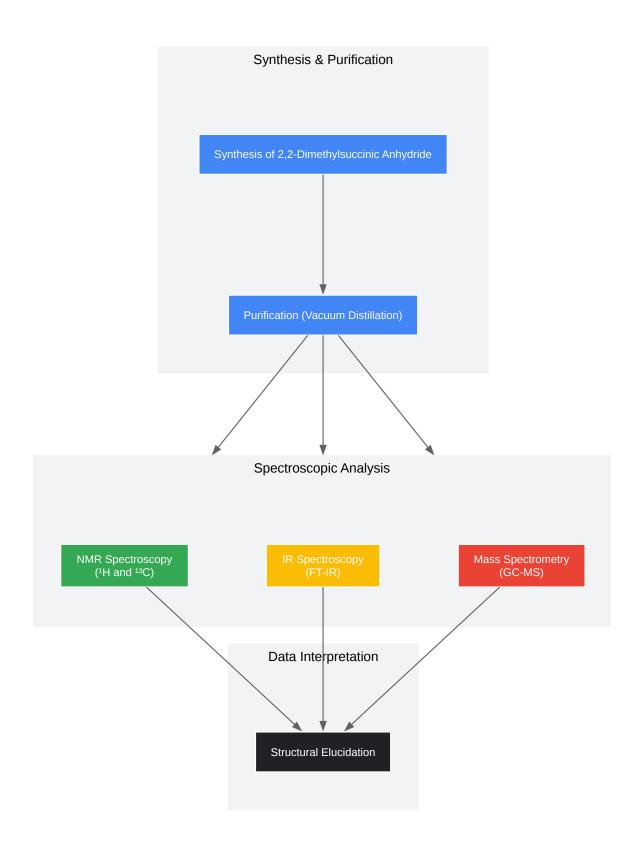
Procedure:

- In a round-bottom flask, combine 2,2-dimethylsuccinic acid and an excess of acetic anhydride.
- Heat the mixture to reflux (approximately 140 °C) for 3 hours.
- After the reaction is complete, allow the mixture to cool.
- Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure.
- The crude product is then purified by vacuum distillation to yield pure **2,2-dimethylsuccinic** anhydride.

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of an organic compound like **2,2-dimethylsuccinic anhydride** is outlined below.





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A generalized workflow for the synthesis and spectroscopic characterization of **2,2-dimethylsuccinic anhydride**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of **2,2-dimethylsuccinic anhydride** in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

FT-IR Spectroscopy Protocol

Sample Preparation:

A neat sample can be analyzed using a diamond attenuated total reflectance (ATR) accessory.

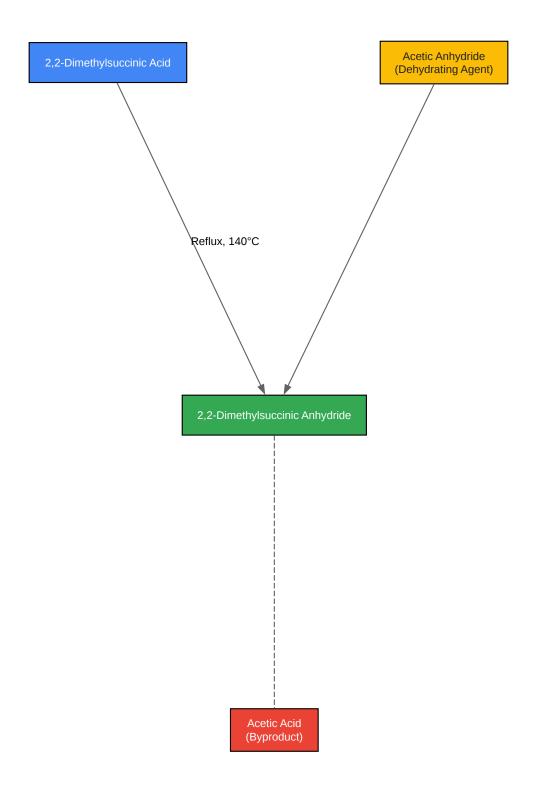
Data Acquisition:

- · Record a background spectrum of the clean ATR crystal.
- Place a small amount of **2,2-dimethylsuccinic anhydride** directly on the ATR crystal.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Synthesis Pathway

The synthesis of **2,2-dimethylsuccinic anhydride** from its corresponding dicarboxylic acid is a straightforward dehydration reaction.





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Synthesis of **2,2-dimethylsuccinic anhydride** from 2,2-dimethylsuccinic acid.



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References

- 1. 2,2-Dimethylsuccinic anhydride | C6H8O3 | CID 87067 PubChem [pubchem.ncbi.nlm.nih.gov]
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